
Triacetoxyaluminum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacetoxyaluminum is an organoaluminum compound with the chemical formula Al(C2H3O2)3. It is a derivative of aluminum where three acetoxy groups are bonded to the aluminum atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacetoxyaluminum can be synthesized through the reaction of aluminum chloride with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Al(C}_2\text{H}_3\text{O}_2\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity aluminum and acetic anhydride. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve multiple purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Triacetoxyaluminum undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form aluminum hydroxide and acetic acid.
Substitution: Can participate in substitution reactions where the acetoxy groups are replaced by other ligands.
Coordination: Forms complexes with other molecules through coordination bonds.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For substitution reactions to form alkoxyaluminum compounds.
Lewis Bases: For coordination reactions to form complexes.
Major Products Formed
Aluminum Hydroxide: Formed during hydrolysis.
Alkoxyaluminum Compounds: Formed during substitution reactions.
Complexes: Formed during coordination reactions with Lewis bases.
Scientific Research Applications
Chemistry
Triacetoxyaluminum is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of other organoaluminum compounds.
Biology and Medicine
In biological research, this compound is used as a catalyst in various biochemical reactions. Its ability to form complexes with biomolecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry
In the industrial sector, this compound is used in the production of polymers and as a catalyst in polymerization reactions. It is also used in the manufacture of pharmaceuticals and fine chemicals.
Mechanism of Action
Triacetoxyaluminum exerts its effects through its ability to form coordination complexes with other molecules. The aluminum atom in this compound has vacant orbitals that can accept electron pairs from donor molecules, forming stable complexes. This property is utilized in catalysis and in the stabilization of reactive intermediates in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminum: Another organoaluminum compound with ethyl groups instead of acetoxy groups.
Trimethylaluminum: Similar to triethylaluminum but with methyl groups.
Triisobutylaluminum: Contains isobutyl groups.
Uniqueness
Triacetoxyaluminum is unique due to its acetoxy groups, which impart different reactivity and properties compared to other organoaluminum compounds. The presence of acetoxy groups makes it more reactive towards hydrolysis and substitution reactions, making it suitable for specific applications in synthesis and catalysis.
Properties
Molecular Formula |
C6H9AlO6 |
|---|---|
Molecular Weight |
204.11 g/mol |
IUPAC Name |
diacetyloxyalumanyl acetate |
InChI |
InChI=1S/3C2H4O2.Al/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI Key |
WCOATMADISNSBV-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)O[Al](OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


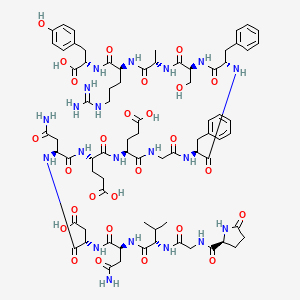

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
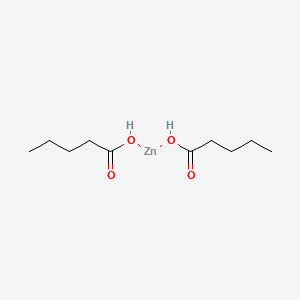
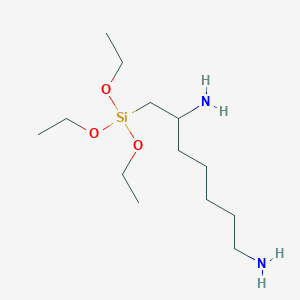
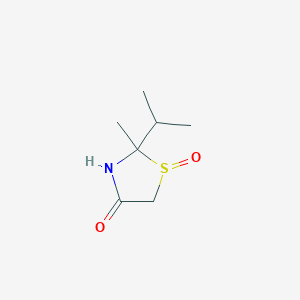

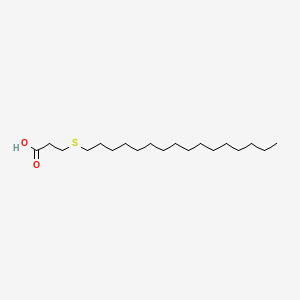
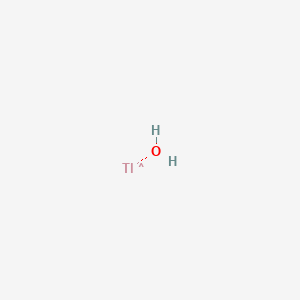
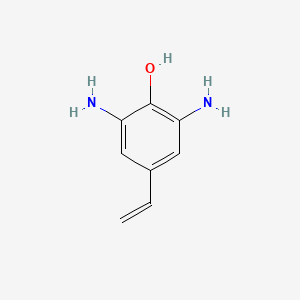
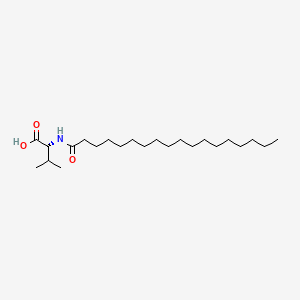
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
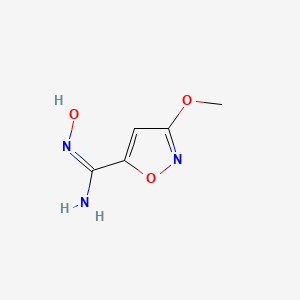
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
